2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound belonging to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or methoxyphenyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor, which could make it useful in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Studies: It has shown cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Materials Science: The unique structural properties of this compound may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competes with arachidonic acid for binding to the COX enzyme, thereby preventing the formation of prostaglandins, which are involved in inflammation and pain . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: This compound shares the benzodioxole core but lacks the imidazolidinone and methoxyphenyl groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound has a similar benzodioxole structure but differs in the presence of an oxadiazole ring and a fluoromethoxybenzyl group.
Uniqueness
The uniqueness of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a COX inhibitor and its cytotoxic activity against cancer cells make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C21H21N3O5S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5S/c1-23-20(26)16(10-19(25)22-14-4-6-15(27-2)7-5-14)24(21(23)30)11-13-3-8-17-18(9-13)29-12-28-17/h3-9,16H,10-12H2,1-2H3,(H,22,25) |
InChI Key |
UCYGVGOOEWLNOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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